molecular formula C10H11BrN2O2 B2631212 5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide CAS No. 2201391-46-8

5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide

Cat. No.: B2631212
CAS No.: 2201391-46-8
M. Wt: 271.114
InChI Key: RCMWENJRMSAKTR-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide is a chemical compound with a unique structure that includes a bromine atom, a hydroxycyclobutyl group, and a pyridine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide typically involves the following steps:

    Cyclobutylation: The attachment of a hydroxycyclobutyl group to the nitrogen atom of the pyridine ring.

    Carboxamidation: The formation of the carboxamide group at the 3-position of the pyridine ring.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution of the bromine atom could result in various substituted pyridine derivatives.

Scientific Research Applications

5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
  • 5-bromo-2-(pyrrolidin-1-yl)pyridine
  • 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-7-3-6(4-12-5-7)10(15)13-8-1-2-9(8)14/h3-5,8-9,14H,1-2H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMWENJRMSAKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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